2-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)-N-(4-methoxyphenyl)-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Description
The compound 2-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)-N-(4-methoxyphenyl)-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a heterocyclic molecule featuring a triazolo[4,3-a]pyridine core. Key structural attributes include:
- A triazolo[4,3-a]pyridine scaffold with a 3-oxo-2,3-dihydro moiety.
- A 2,5-dimethoxyphenyl group linked via a 2-oxoethyl chain to the triazole nitrogen.
- An N-(4-methoxyphenyl)carboxamide substituent at position 6 of the pyridine ring.
Properties
IUPAC Name |
2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O6/c1-33-17-7-5-16(6-8-17)25-23(31)15-4-11-21-27-29(24(32)28(21)13-15)14-22(30)26-19-12-18(34-2)9-10-20(19)35-3/h4-13H,14H2,1-3H3,(H,25,31)(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMBWSWVFLXGDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN3C(=NN(C3=O)CC(=O)NC4=C(C=CC(=C4)OC)OC)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Molecular Features
The target compound shares structural motifs with several derivatives of triazolo-pyridines, pyrimidines, and related heterocycles. A comparative analysis is presented below:
Key Structural and Functional Differences
Core Heterocycle :
- The target’s triazolo[4,3-a]pyridine core differs from triazolo[4,3-c]pyrimidine () and pyrazolo[4,3-c]pyridine () in ring size and nitrogen positioning, affecting π-stacking and binding interactions.
- Pyrrolidine () and dihydropyridine () cores introduce conformational flexibility or redox sensitivity, unlike the rigid triazolo-pyridine scaffold .
Substituent Effects :
- Methoxy vs. Nitro/Halo Groups : The target’s methoxy substituents improve hydrophilicity compared to nitro () or bromo () groups, which may enhance membrane permeability but reduce solubility .
- Amide vs. Thioether Linkages : The carboxamide in the target supports hydrogen bonding, whereas thioether linkages (e.g., AZ331) offer resistance to enzymatic degradation .
Molecular Weight and Solubility :
- The target’s estimated molecular weight (~525 g/mol) aligns with Lipinski’s rule for oral bioavailability, similar to most analogs. However, its methoxy groups may improve aqueous solubility compared to halogenated derivatives .
Research Findings and Pharmacological Implications
- Crystallography and Stability : The triazolo-pyridine core’s planar structure facilitates crystallographic analysis (e.g., SHELX refinement ), critical for structure-activity relationship (SAR) studies. Hydrogen-bonding patterns (e.g., N–H···O interactions) in similar compounds suggest stable crystal packing .
- Pyrimidine derivatives () show moderate bioactivity, possibly modulated by nitro/amino substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
